molecular formula C8H11N3O3 B12988170 1-(2-(Dimethylamino)-2-oxoethyl)-1h-pyrazole-4-carboxylic acid

1-(2-(Dimethylamino)-2-oxoethyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B12988170
M. Wt: 197.19 g/mol
InChI Key: BYPDNQDYRBVLBL-UHFFFAOYSA-N
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Description

1-[(Dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H11N3O3 This compound is characterized by the presence of a pyrazole ring substituted with a dimethylcarbamoyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-[(Dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(Dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

1-[(Dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

1-[2-(dimethylamino)-2-oxoethyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-10(2)7(12)5-11-4-6(3-9-11)8(13)14/h3-4H,5H2,1-2H3,(H,13,14)

InChI Key

BYPDNQDYRBVLBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C(=O)O

Origin of Product

United States

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